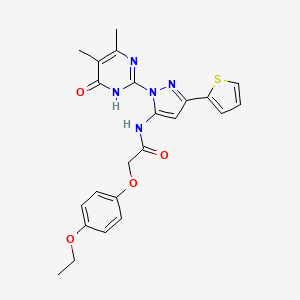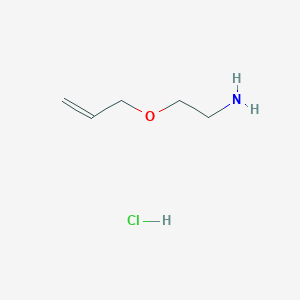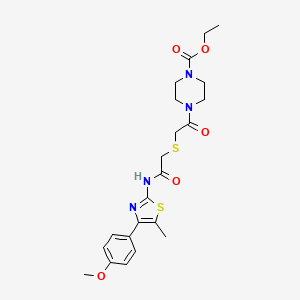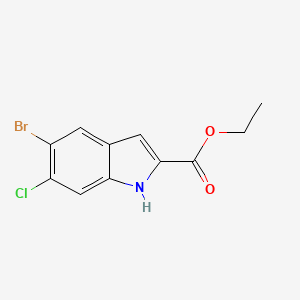![molecular formula C19H19N3O4S B2745728 (2Z)-2-[(3,5-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide CAS No. 892296-35-4](/img/structure/B2745728.png)
(2Z)-2-[(3,5-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound is a complex heterocyclic molecule with a pyrano-pyridine core.
- It contains a thioamide group and a hydroxymethyl substituent.
- The (2Z) configuration indicates the geometry around the double bond.
Synthesis Analysis
- The synthesis of this compound involves several steps, including cyclization reactions and functional group transformations.
- Detailed synthetic pathways can be found in relevant literature1.
Molecular Structure Analysis
- The molecular formula is C₁₉H₂₀N₄O₅S .
- The compound has a pyrano[2,3-c]pyridine scaffold with additional functional groups.
- The 3,5-dimethoxyphenyl and hydroxymethyl moieties contribute to its overall structure.
Chemical Reactions Analysis
- The compound may undergo reactions such as nucleophilic substitutions, oxidation, and cyclizations.
- Specific reactions would depend on reaction conditions and reagents.
Physical And Chemical Properties Analysis
- Physical Properties :
- Molecular weight: 366.43 g/mol
- Density: 1.3 g/cm³
- Boiling point: 585.4°C
- Chemical Properties :
- Reactivity: May participate in nucleophilic or electrophilic reactions.
- Solubility: Soluble in organic solvents.
Scientific Research Applications
Antimicrobial Activity
The synthesis of compounds related to (2Z)-2-[(3,5-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide has shown significant antimicrobial activities. Novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides demonstrated notable antibacterial and antifungal activities, with efficacy comparable or superior to standard drugs, indicating a potential for the development of new antimicrobial agents (Zhuravel et al., 2005).
Hypoglycemic Activity
Carbothioamides and related thiodiazolidines, which share a structural resemblance with the query compound, exhibited hypoglycemic activity. The compounds significantly lowered mean blood sugar levels in experimental settings, suggesting a potential application in diabetes management (Chaubey & Pandeya, 1989).
Antisecretory and Antiulcer Activities
Thioamide derivatives, including those similar to the query compound, have been synthesized and tested for their antisecretory and antiulcer activities. One particular compound exhibited activities significantly higher than cimetidine, a well-known medication for ulcer treatment, suggesting a potential for developing new therapeutic agents in gastroenterology (Aloup et al., 1987).
Corrosion Inhibition
The synthesized heterocyclic compounds, including pyrazole carbothioamides, have been investigated for their corrosion inhibition properties. These studies showed strong adsorption on metal surfaces, indicating potential applications in protecting materials against corrosion (Boudjellal et al., 2020).
Anticancer Activities
Pyrazole-1-carbothioamide nucleosides, structurally related to the query compound, have been synthesized and screened for antiproliferative activity against various human cancer cell lines. Some compounds showed significant IC50 values, indicating potential as anticancer agents (Radwan et al., 2019).
Safety And Hazards
- Safety data for this specific compound is limited.
- Handle with care, following standard laboratory safety protocols.
Future Directions
- Investigate potential applications in drug discovery or materials science.
- Explore derivatives with modified substituents for improved properties.
Remember that this analysis is based on available information, and further research is essential to fully understand this compound’s properties and potential applications. If you need more detailed information, consult relevant scientific literature1. 🌟
properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)imino-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridine-3-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-10-17-15(11(9-23)8-21-10)7-16(18(20)27)19(26-17)22-12-4-13(24-2)6-14(5-12)25-3/h4-8,23H,9H2,1-3H3,(H2,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJWRQWSBNVJHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=NC3=CC(=CC(=C3)OC)OC)C(=C2)C(=S)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(3,5-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/no-structure.png)

![4-[(3-methoxyphenyl)sulfonylamino]benzoic Acid](/img/structure/B2745649.png)
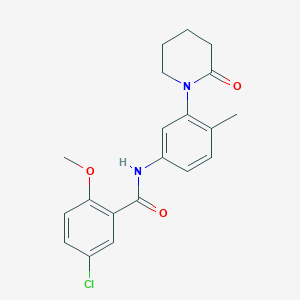
![N-Ethyl-N-[2-[(1-methylindazol-3-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2745652.png)
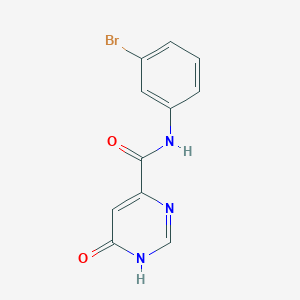
![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2745655.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B2745657.png)
![5-[(2,4-Dichlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2745658.png)
![(4-{[(4-Bromophenyl)sulfanyl]methyl}-4-hydroxypiperidino)(4-chlorophenyl)methanone](/img/structure/B2745659.png)
